molecular formula C22H23N3O2S2 B2671870 N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide CAS No. 681224-18-0

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Cat. No. B2671870
CAS RN: 681224-18-0
M. Wt: 425.57
InChI Key: QLUXZJJNZOSULV-UHFFFAOYSA-N
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Description

N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O2S2 and its molecular weight is 425.57. The purity is usually 95%.
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Scientific Research Applications

Anti-Parkinson's Activity

Naphthalene and thiazolidinone derivatives have shown significant anti-Parkinson's activity. Specifically, thiazolidinone derivatives demonstrated potent free radical scavenging activity, which is relevant to anti-Parkinson's screening due to the role of oxidative stress in Parkinson's disease. In a study, these compounds were evaluated using an in vitro free radical scavenging assay, with certain derivatives showing high activity. Further in vivo screening in a 6-Hydroxydopamine lesioned rat model highlighted one derivative, featuring a 3-nitro phenyl group, as exhibiting maximum anti-Parkinson's activity (Gomathy, S., Antony, A., Elango, K., Singh, G., & Gowramma, B., 2012).

Anti-HIV Activity

Acetamide derivatives have been studied for their potential as anti-HIV drugs. Density functional theory (DFT) computations on a series of acetamide derivatives suggested that bromophenyl and nitrophenyl substitutions might offer potent anti-HIV activity. These findings were based on the local reactivity of the compounds, analyzed through Fukui functions within the DFT framework, indicating a mechanism of interaction with biological molecules primarily through nitrogen atoms (Oftadeh, M., Mahani, N., & Hamadanian, M., 2013).

Anti-inflammatory Agents

A series of newly synthesized derivatives, including aminothiazoles and thiazolylacetonitrile, have been evaluated for their potential as anti-inflammatory agents. The synthesis process involved cyclocondensation and a one-pot synthesis approach to create compounds containing a naproxenoyl moiety. These compounds were screened for analgesic, anti-inflammatory, and animal toxicity studies, showing promise as potential anti-inflammatory agents (Thabet, H., Helal, M., Salem, M., & Abdelaal, A., 2011).

properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c26-20(14-28-15-21(27)25-10-4-1-5-11-25)24-22-23-19(13-29-22)18-9-8-16-6-2-3-7-17(16)12-18/h2-3,6-9,12-13H,1,4-5,10-11,14-15H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUXZJJNZOSULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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